

physical and chemical properties of 2,3,4,5,6-pentachloroaniline

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Compound of Interest

Compound Name: Pentachloroaniline

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An In-depth Technical Guide to 2,3,4,5,6-**Pentachloroaniline**: Core Physical and Chemical Properties for Researchers

Introduction

2,3,4,5,6-**Pentachloroaniline** (PCA) is a highly chlorinated aromatic amine with the chemical formula $C_6H_2Cl_5N$.^[1] It presents as a white to light yellow or yellowish crystalline solid.^{[2][3][4]} This compound is of significant interest to researchers, particularly in the fields of environmental science and toxicology, as it is a primary metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozone.^[1] Due to the historical use of PCNB, **pentachloroaniline** can be found in various environmental matrices, including soil and water.^[1] Its high stability and low volatility contribute to its environmental persistence.^[1] Industrially, it serves as an intermediate in the synthesis of dyes, pesticides, and plasticizers, and is also used in rubber production and as a flame retardant.^[3]

Physical Properties of 2,3,4,5,6-Pentachloroaniline

The physical characteristics of 2,3,4,5,6-**pentachloroaniline** are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and for developing appropriate analytical and handling procedures.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ Cl ₅ N	[1][5][6][7]
Molecular Weight	265.3 g/mol	[1][5]
Appearance	White to light yellow/orange crystalline solid	[2][3][8]
Melting Point	232 - 235 °C	[1][8][9]
Boiling Point	331 - 335.8 °C (Predicted/Experimental)	[2][8][9]
Density	1.75 - 1.89 g/cm ³	[2][3][9]
Vapor Pressure	3.5 x 10 ⁻⁶ mm Hg at 25 °C (Estimated)	[5]
Water Solubility	0.03 mg/L at 25 °C (practically insoluble)	[1][3]
Solubility in Organic Solvents	Soluble in alcohol, ether, petroleum ether, hexane, and dichloromethane. Slightly soluble in chloroform, DMSO, and methanol (with heating).	[1][2][8]
pKa	-2.04 ± 0.10 (Predicted, refers to the conjugate acid)	[8]
LogP (Octanol-Water Partition Coefficient)	5.1	[5]
Henry's Law Constant	4.25 x 10 ⁻⁷ atm-cu m/mole (Estimated)	[5]

Chemical Properties and Reactivity

2,3,4,5,6-**Pentachloroaniline** exhibits chemical properties characteristic of a highly halogenated aromatic amine.

- Identifiers:
 - CAS Number: 527-20-8[1][2][6][7]
 - IUPAC Name: 2,3,4,5,6-**pentachloroaniline**[1][2][5][6]
 - SMILES: C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N[1][5]
 - InChI: InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2[1][5][6][7]
- Reactivity:
 - Electrophilic Aromatic Substitution: The high degree of chlorination deactivates the aromatic ring, making electrophilic substitution reactions challenging but possible under specific conditions.[1]
 - Hydrolysis: The compound can undergo hydrolysis under certain conditions, although the reaction is generally slow due to the stability conferred by the chlorine atoms.[1]
 - Basicity: As an aniline derivative, the lone pair of electrons on the nitrogen atom imparts basic properties, though it is a very weak base due to the electron-withdrawing effects of the five chlorine atoms.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2,3,4,5,6-**pentachloroaniline** are outlined below.

Synthesis Protocols

1. Reduction of Pentachloronitrobenzene (PCNB) This is a well-established method for producing **pentachloroaniline**. [1]

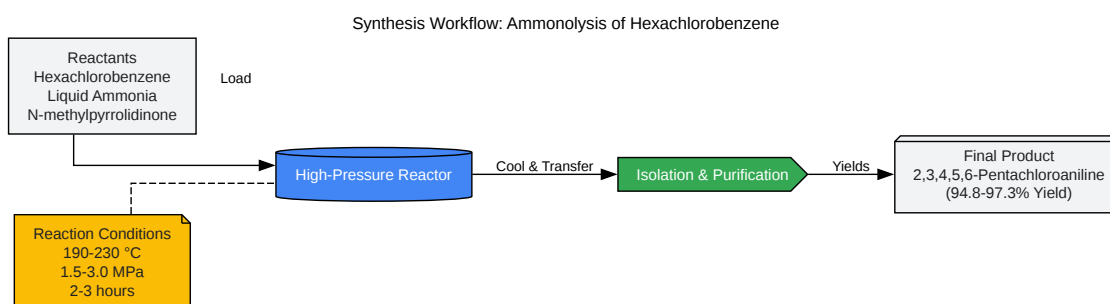
- Reagents:
 - Pentachloronitrobenzene (PCNB)
 - Tin (Sn)

- Hydrochloric acid (HCl)
- Ethanol
- Procedure:
 - Dissolve pentachloronitrobenzene in an ethanolic solution.
 - Add tin metal and concentrated hydrochloric acid to the solution.
 - The reaction is conducted at temperatures ranging from room temperature to reflux conditions.[\[1\]](#)
 - The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is worked up to isolate the **pentachloroaniline** product. This typically involves neutralization, extraction, and purification steps.

2. High-Temperature Ammonolysis of Hexachlorobenzene This method provides high conversion rates and yields of **pentachloroaniline**.[\[1\]](#)

- Reagents:
 - Hexachlorobenzene (HCB)
 - Liquid Ammonia (NH₃)
 - N-methylpyrrolidinone (NMP) as an aprotic polar solvent
- Procedure:
 - Combine hexachlorobenzene, liquid ammonia, and N-methylpyrrolidinone in a molar ratio of 1:5:9 in a high-pressure reactor.[\[1\]](#)
 - Heat the mixture to a temperature of 190 to 230 °C.[\[1\]](#)
 - Maintain the pressure between 1.5 and 3.0 megapascals.[\[1\]](#)

- Allow the reaction to proceed for 2 to 3 hours.[1]
- Under these conditions, HCB conversion rates can reach 96-98.5%, with **pentachloroaniline** yields of 94.8-97.3%.[1]
- After cooling, the product is isolated from the reaction mixture.



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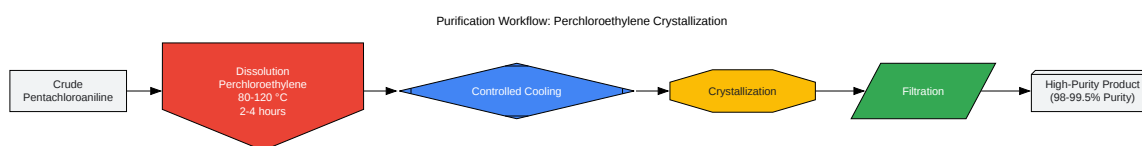
Synthesis of PCA via Ammonolysis.

Purification Protocol: Perchloroethylene Crystallization

This technique is employed to produce high-purity **pentachloroaniline**, effectively removing residual starting materials and by-products.[1]

- Reagent:
 - Crude **Pentachloroaniline**
 - Perchloroethylene
- Procedure:
 - Dissolve the crude **pentachloroaniline** in hot perchloroethylene. The process operates at temperatures between 80 and 120 °C under atmospheric pressure.[1]

- Maintain the temperature for a residence time of 2 to 4 hours to ensure complete dissolution.^[1]
- Induce crystallization by controlled cooling of the solution. This allows for the formation of high-purity crystals.
- Separate the purified crystals from the mother liquor by filtration.
- This method can achieve product purities of 98 to 99.5% with recovery yields typically exceeding 95%.^[1]



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Purification of PCA via Crystallization.

Analytical Protocols

Due to its presence as an environmental contaminant, several analytical methods are used for the detection and quantification of **pentachloroaniline**.^[1]

1. Gas Chromatography with Electron Capture Detection (GC-ECD)

- Principle: This method is highly sensitive for detecting electrophilic compounds like chlorinated molecules.
- Sample Preparation:
 - Extract the sample (e.g., water, soil) with an appropriate organic solvent (e.g., methylene chloride, hexane).
 - Concentrate the extract.

- Perform a cleanup step to remove interfering substances. A common technique is column chromatography using Florisil.^{[1][10]}
- Instrumentation:
 - Gas chromatograph equipped with an Electron Capture Detector.
 - A suitable capillary column (e.g., SE-54 or SP-2250) is used for separation.^[10]
- Analysis:
 - Inject the prepared sample extract into the GC.
 - The compound is separated from other components in the column based on its volatility and interaction with the stationary phase.
 - The ECD detects the compound as it elutes, generating a signal proportional to its concentration.
 - Quantification is achieved by comparing the peak area of the sample to that of known standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Principle: Provides both separation and structural identification, offering higher confidence in compound identification compared to GC-ECD.
- Procedure: The sample preparation and GC separation steps are similar to GC-ECD. Instead of an ECD, the eluent from the column is passed into a mass spectrometer.
- Detection: The mass spectrometer ionizes the **pentachloroaniline** molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification.^{[6][11]}

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Principle: An alternative to GC-based methods, particularly useful as it does not require derivatization for polar and thermolabile compounds.^[12]

- Procedure:
 - Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and clean up the sample.[12]
 - The prepared sample is injected into the HPLC system.
 - Separation occurs in a liquid mobile phase on a stationary phase column.
 - The eluent is introduced into a mass spectrometer for detection and identification, similar to GC-MS.

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